N-(2,4-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide -

N-(2,4-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

Catalog Number: EVT-3832064
CAS Number:
Molecular Formula: C21H12Cl2N2O3
Molecular Weight: 411.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2,4-Dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a synthetic organic compound belonging to the class of phthalimide derivatives. This compound has gained significant interest in scientific research due to its potential anticonvulsant and neuroprotective properties.

Synthesis Analysis

The synthesis of N-(2,4-Dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is achieved through a multi-step process. The first step involves the reaction of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2,4-dichloroaniline in the presence of a base, such as triethylamine, to yield the final product.

Molecular Structure Analysis

The molecular structure of N-(2,4-Dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide features a phthalimide moiety linked to a benzamide unit via a phenyl ring. The 2,4-dichlorophenyl group is attached to the nitrogen atom of the benzamide unit. The presence of these structural features contributes to the compound's unique pharmacological properties.

Applications

N-(2,4-Dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has primarily been explored for its potential in treating epilepsy, a neurological disorder characterized by recurrent seizures. In preclinical studies, this compound displayed significant anticonvulsant activity in the maximal electroshock seizure (MES) test, a standard model for evaluating anticonvulsant efficacy. Furthermore, the compound showed a favorable neurotoxicity profile, suggesting a wider therapeutic window compared to conventional antiepileptic drugs.

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxyphenyl)methylidene]benzohydrazide

Compound Description: 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxyphenyl)methylidene]benzohydrazide (6P) is a lipophilic derivative of thalidomide with demonstrated immunomodulatory and anti-inflammatory effects. [] Studies have investigated its interaction with bovine serum albumin (BSA) and its metabolic stability in rat liver microsomes. [, ]

Relevance: This compound shares the phthalimide group (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) with N-(2,4-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, making it a structurally related compound. Both compounds are N-substituted phthalimide derivatives. [, , ]

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) functions as a positive allosteric modulator (PAM) for both metabotropic glutamate receptor 1 (mGluR1) and mGluR5. [] It exhibits a distinct mode of action compared to other PAMs, interacting with a unique allosteric site on both receptors. [, , , , , , , , , ] CPPHA has demonstrated an ability to differentially modulate mGluR5-mediated calcium responses and ERK1/2 phosphorylation, indicating its potential for inducing stimulus bias in signaling pathways. []

3-(1,3-Dioxo-3a,4-dihydro-1H-isoindol-2(3H,7H,7aH)-yl)-N-(substituted phenyl)propanamide analogs

Compound Description: This series of fifteen novel analogs features a 3-(1,3-dioxo-3a,4-dihydro-1H-isoindol-2(3H,7H,7aH)-yl)-N-(substituted phenyl)propanamide structure. [, ] These compounds were synthesized and evaluated for their potential as HIV-1 integrase (IN) inhibitors. [, ] Although they contain the 1,3-diketo functional group commonly found in IN inhibitors, these analogs did not exhibit inhibitory activity against HIV-1 IN. []

N-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[(1Z)-(substituted benzylidene)]thiourea derivatives (4a1-a10) and N-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxo-2-(substituted phenyl)-1,3-thiazolidine-3-carbothioamide derivatives (5a1, a2, a4, and a10)

Compound Description: These two series of compounds incorporate the phthalimide group (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) within their structures. [] The N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[(1Z)-(substituted benzylidene)]thiourea derivatives are characterized by a thiourea linkage, while the N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxo-2-(substituted phenyl)-1,3-thiazolidine-3-carbothioamide derivatives contain a thiazolidinone ring system. [] Both series were synthesized and evaluated for their anticonvulsant activity and neurotoxicity profiles. [] The results suggest a potential therapeutic application, particularly for the N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[(1Z)-(substituted benzylidene)]thiourea derivatives, which exhibited promising anticonvulsant activity with low toxicity. []

N-(4-chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide (NCFP)

Compound Description: N-(4-chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide (NCFP) represents a potent and efficacious PAM for mGluR5, belonging to the CPPHA series of compounds. [] Similar to CPPHA, NCFP interacts with a unique allosteric site on mGluR5, distinct from the MPEP binding site. [] Interestingly, NCFP demonstrates a higher selectivity for mGluR5 compared to CPPHA and does not affect hippocampal synaptic plasticity. [] These characteristics suggest that NCFP holds potential for further investigation as a therapeutic agent for CNS disorders.

VU0001850, VU0040237, and VU0357121

Compound Description: These benzamide derivatives represent novel positive allosteric modulators (PAMs) of mGluR5. [] VU0001850 and VU0040237 were identified through a high-throughput screen, while VU0357121 emerged as a potent PAM from an iterative parallel synthesis approach based on the initial hits. [] Like CPPHA, these PAMs bind to an allosteric site on mGluR5 distinct from the MPEP site, indicating a novel mode of action for mGluR5 modulation. []

4-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-butyryl N-(substituted phenyl) amides (3a-I)

Compound Description: This series of brominated phthalimide derivatives were synthesized and evaluated for their anticonvulsant activity in the maximal electroshock seizure (MES) test. [] Several compounds, including 3a, 3c, 3d, 3f, 3g, 3i, and 3k, displayed significant anticonvulsant activity at a dose of 30 mg/kg. [] Neurotoxicity assessment indicated that compounds 3d, 3i, and 3k exhibited lower toxicity compared to others in the series. []

Properties

Product Name

N-(2,4-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

IUPAC Name

N-(2,4-dichlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide

Molecular Formula

C21H12Cl2N2O3

Molecular Weight

411.2 g/mol

InChI

InChI=1S/C21H12Cl2N2O3/c22-13-7-10-18(17(23)11-13)24-19(26)12-5-8-14(9-6-12)25-20(27)15-3-1-2-4-16(15)21(25)28/h1-11H,(H,24,26)

InChI Key

JPJJBFAUHLIYLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.